Ethyl-4-Brom-3,5-dihydroxybenzoat

Übersicht

Beschreibung

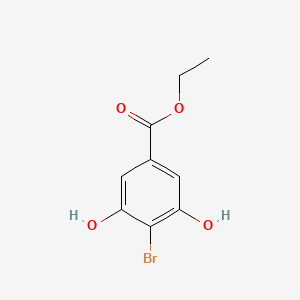

Ethyl 4-bromo-3,5-dihydroxybenzoate is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-bromo-3,5-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-3,5-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Ethyl-4-Brom-3,5-dihydroxybenzoat dient als wertvoller Baustein bei der Synthese innovativer pharmazeutischer Verbindungen . Seine einzigartigen strukturellen Merkmale können genutzt werden, um gezielte Therapien zu entwickeln, die ein breites Spektrum von Gesundheitszuständen adressieren und die Ergebnisse für Patienten verbessern .

Synthese von funktionalisierten Verbindungen

Diese Verbindung ist hochfunktionalisiert, was sie zu einem nützlichen Reagenz bei der Synthese anderer komplexer Moleküle macht . Ihre Brom- und Hydroxylgruppen können an verschiedenen chemischen Reaktionen teilnehmen, wodurch die Herstellung einer breiten Palette an funktionalisierten Verbindungen ermöglicht wird .

Entwicklung von gezielten Therapien

Das Vorhandensein mehrerer funktioneller Gruppen in this compound ermöglicht die Entwicklung gezielter Therapien . Diese Therapien können so konzipiert werden, dass sie mit bestimmten biologischen Zielmolekülen interagieren, was möglicherweise zu effektiveren Behandlungen mit weniger Nebenwirkungen führt .

Wirkmechanismus

Target of Action

It is known that brominated benzoates can interact with various biological targets due to their electron-withdrawing substituents .

Mode of Action

Ethyl 4-bromo-3,5-dihydroxybenzoate, being an ester with electron-withdrawing substituents, can undergo reduction reactions . For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . This suggests that Ethyl 4-bromo-3,5-dihydroxybenzoate can interact with its targets through redox reactions, leading to changes in the targets’ chemical states.

Biochemical Pathways

Brominated benzoates are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of Ethyl 4-bromo-3,5-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as evidenced by its reduction with PDBBA at 0°C . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH and the presence of other chemical species in the environment.

Biologische Aktivität

Ethyl 4-bromo-3,5-dihydroxybenzoate is an organic compound that has garnered attention for its potential biological activities and applications in pharmacology. This article provides a detailed examination of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-bromo-3,5-dihydroxybenzoate is a derivative of benzoic acid characterized by the following structural features:

- Molecular Formula : C₉H₉BrO₃

- Molecular Weight : Approximately 245.07 g/mol

- Functional Groups : The compound contains a brominated phenol group and an ethyl ester functional group, which contribute to its reactivity and biological activity .

Biological Activity

The biological activity of Ethyl 4-bromo-3,5-dihydroxybenzoate can be classified into several key areas:

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. The presence of hydroxyl groups enhances its binding affinity to microbial targets, potentially leading to inhibition of growth in certain bacterial strains. Specifically, it has been noted for its ability to interact with cytochrome P450 enzymes, particularly inhibiting CYP1A2, which is significant for drug metabolism and could minimize adverse drug interactions .

Anti-inflammatory Properties

Ethyl 4-bromo-3,5-dihydroxybenzoate has shown promise in anti-inflammatory applications. The compound's structure allows it to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Potential

Studies suggest that Ethyl 4-bromo-3,5-dihydroxybenzoate may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics. The selectivity for certain cytochrome P450 enzymes may enhance its therapeutic profile by reducing the likelihood of drug-drug interactions .

In Vitro Studies

-

Inhibition of Cytochrome P450 Enzymes :

- Ethyl 4-bromo-3,5-dihydroxybenzoate selectively inhibits CYP1A2 while showing no significant inhibition on CYP2C19 and CYP3A4. This selectivity is crucial for developing drugs with fewer side effects related to metabolic interactions .

- Antimicrobial Efficacy :

In Vivo Studies

- Gastroprotective Effects :

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

ethyl 4-bromo-3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJKJGZYGTUKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254844 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350035-53-9 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350035-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.